molecular formula C10H10BrIN4O B4330182 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole

4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B4330182
M. Wt: 409.02 g/mol
InChI Key: XLASVYDAMNBRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole, also known as BI-78D3, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have a significant impact on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole involves the inhibition of CK2, which is a serine/threonine protein kinase. CK2 is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole disrupts these processes, leading to cell death. Additionally, 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole has been found to inhibit the activity of other enzymes such as GSK-3β and PIM1, which are also involved in cellular processes.
Biochemical and Physiological Effects:
4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the activity of various enzymes involved in cellular processes. Additionally, 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments. It is a potent inhibitor of CK2 and has been found to have significant effects on various cellular processes. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells. However, there are also limitations to using 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole in lab experiments. It is a small molecule inhibitor and may not be as specific as other inhibitors. Additionally, the synthesis of 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole is a complex process, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole. One area of research is the potential use of 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole in cancer therapy. It has been found to inhibit the growth of cancer cells and may have potential as a cancer treatment. Additionally, further research is needed to understand the specific mechanisms of action of 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole and its potential use in treating other diseases such as inflammatory diseases. Finally, there is a need for the development of more specific inhibitors of CK2 to improve the effectiveness and specificity of these inhibitors in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole is a small molecule inhibitor that has been widely used in scientific research. It has been found to have significant effects on various biochemical and physiological processes, including the inhibition of CK2 and the growth of cancer cells. While there are limitations to using 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole in lab experiments, there is significant potential for future research on this compound, particularly in the areas of cancer therapy and the development of more specific inhibitors of CK2.

Scientific Research Applications

4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole has been widely used in scientific research to study various biochemical and physiological processes. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole has also been found to inhibit the growth of cancer cells and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(4-iodopyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIN4O/c1-6-10(11)7(2)16(14-6)9(17)5-15-4-8(12)3-13-15/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLASVYDAMNBRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CN2C=C(C=N2)I)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole
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4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole
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4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole
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4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole
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4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole
Reactant of Route 6
4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole

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